1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol
Overview
Description
1-Hexadecyl-2-amino-2-deoxy-sn-glycerol is an amino alcohol characterized by the replacement of one hydroxyl hydrogen in 2-amino-propane-1-ol with a hexadecyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol typically involves the reaction of 2-amino-propane-1-ol with a hexadecyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amino group to a primary amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Primary amines.
Substitution: Ethers or esters.
Scientific Research Applications
1-Hexadecyl-2-amino-2-deoxy-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic effects on cancer cells.
Industry: Utilized in the synthesis of specialized lipids and glycolipids for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Hexadecyl-2-amino-2-deoxy-sn-glycerol involves its interaction with specific enzymes and cellular pathways. For instance, it serves as a substrate for sphingosine kinase, which phosphorylates the compound, leading to the formation of bioactive sphingolipids. These sphingolipids play crucial roles in cell signaling, apoptosis, and proliferation .
Comparison with Similar Compounds
1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol: Similar structure but lacks one hydroxyl group.
1-O-Hexadecyl-2-O-acetyl-sn-glycerol: Contains an acetyl group instead of a hydroxyl group.
1,2-O-Dihexadecyl-sn-glycerol: Features hexadecyl groups at both sn-1 and sn-2 positions.
Uniqueness: Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
IUPAC Name |
(2S)-2-amino-3-hexadecoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(20)17-21/h19,21H,2-18,20H2,1H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLFGHOMLHSCH-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438358 | |
Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136770-76-8 | |
Record name | 1-O-Hexadecyl-2-desoxy-2-amino-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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